

Structural Analysis & Application Guide: 3-Methoxypyridine-2-Sulfonyl Fluoride

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Compound of Interest

Compound Name: *3-Methoxypyridine-2-sulfonyl fluoride*

CAS No.: *2229205-97-2*

Cat. No.: *B2378018*

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Executive Summary: The SuFEx Renaissance

3-Methoxypyridine-2-sulfonyl fluoride represents a specialized class of heteroaryl SuFEx (Sulfur-Fluoride Exchange) hubs. While traditional sulfonyl chlorides are prone to rapid hydrolysis and non-specific reactivity, sulfonyl fluorides ($-\text{SO}_2\text{F}$) possess a unique "sleeping beauty" reactivity profile: they are thermodynamically stable and resistant to reduction/hydrolysis, yet activate rapidly upon specific protein binding or in the presence of silyl activators.

This guide analyzes the structural logic of the 3-methoxy-2-sulfonyl substitution pattern. The 3-methoxy group is not merely decorative; it acts as an electronic modulator, fine-tuning the electrophilicity of the sulfur center while providing a steric gate that enhances selectivity over the unsubstituted pyridine-2-sulfonyl fluoride (PyFluor).

Molecular Architecture & Electronic Environment Structural Logic

The molecule consists of a pyridine core substituted at the 2-position with a sulfonyl fluoride warhead and at the 3-position with a methoxy group. This specific arrangement creates a "Push-Pull" electronic system essential for its function as a covalent probe.

Component	Electronic Effect	Structural Function
Pyridine Ring	Electron-deficient (-deficient)	Lowers pKa of leaving group; enhances solubility.
2-SO ₂ F Group	Strong Electron Withdrawing Group (EWG)	The "Warhead." Tetrahedral geometry at Sulfur (VI).
3-OMe Group	Electron Donating (Resonance) / Withdrawing (Induction)	The Modulator. Provides steric bulk to protect the sulfur from non-specific hydrolysis; increases electron density at C2 via resonance, slightly tempering the reactivity of the SO ₂ F group to prevent off-target labeling.

The Ortho-Effect & Stability

In standard PyFluor reagents, the nitrogen lone pair can assist in hydrolysis mechanisms. In **3-Methoxypyridine-2-sulfonyl fluoride**, the 3-methoxy group introduces an ortho-effect. The oxygen lone pairs of the methoxy group can repel nucleophiles approaching from that quadrant, effectively "gating" the sulfur center. This makes the compound more stable in aqueous buffers than its non-methoxylated counterparts, a critical feature for biological profiling.

Spectroscopic Characterization (The "How-To")

Accurate identification requires a multi-modal approach. The following data is synthesized from standard heteroaryl sulfonyl fluoride profiles.

Nuclear Magnetic Resonance (NMR)

The definitive validation method.

- ^{19}F NMR (The Gold Standard):
 - Shift:

+64.0 to +66.0 ppm (referenced to CFCl_3).
 - Pattern: Singlet (broadened by quadrupole relaxation of adjacent ^{14}N or long-range coupling).
 - Note: Unlike C-F bonds (negative ppm), S-F bonds in sulfonyl fluorides typically appear in the positive region relative to CFCl_3 .
- ^1H NMR (400 MHz, CDCl_3):
 - 3.95 - 4.05 ppm (s, 3H): Characteristic sharp singlet of the $-\text{OCH}_3$ group.
 - 7.40 - 8.50 ppm (m, 3H): Pyridine ring protons. Expect an ABC splitting pattern due to the 2,3-substitution. The proton at position 6 (adjacent to Nitrogen) will be most deshielded (~8.4 ppm).

Mass Spectrometry (MS)

- Ionization: ESI (Positive mode).
- Parent Ion: $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$.
- Fragmentation: Sulfonyl fluorides often lose the $-\text{SO}_2\text{F}$ group or eject F^- under high collision energy. Look for the characteristic loss of mass 82 (SO_2F).

Experimental Protocol: Synthesis & Purification

Safety Warning: Sulfonyl fluorides are covalent inhibitors.^[1] Handle in a fume hood with gloves. Avoid inhalation.

Synthesis via Oxidative Chlorination-Fluorination

This is the most robust route, converting the thiol to the sulfonyl chloride, then immediately to the fluoride to avoid instability.

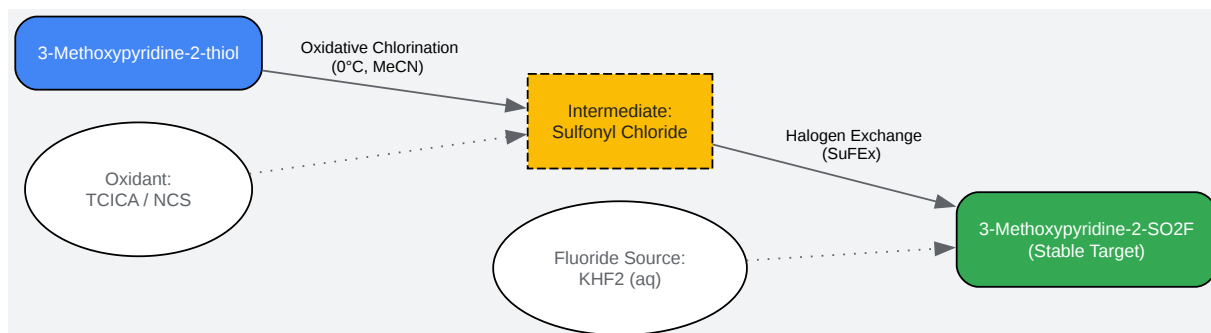
Reagents:

- Starting Material: 3-Methoxypyridine-2-thiol
- Oxidant: Trichloroisocyanuric acid (TCICA) or NCS
- Fluoride Source: Potassium Bifluoride (KHF₂) or KF
- Solvent: Acetonitrile (MeCN) / Water

Step-by-Step Workflow:

- Preparation: Dissolve 3-Methoxypyridine-2-thiol (1.0 equiv) in MeCN/H₂O (4:1 ratio). Cool to 0°C.
- Oxidation: Add TCICA (1.5 equiv) portion-wise over 15 minutes. Observation: The reaction will turn yellow/orange as the sulfonyl chloride forms.
- Exchange: Immediately add solid KHF₂ (4.0 equiv). The bifluoride anion is a more aggressive nucleophile than F⁻ in this context.
- Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.
- Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to neutralize acid) and Brine. Dry over Na₂SO₄.
- Purification: Flash Column Chromatography (Hexanes/EtOAc). Note: Sulfonyl fluorides are stable on silica, unlike chlorides.

Visualization of Synthesis Workflow



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Figure 1: "One-Pot" Oxidative Fluorination Strategy. The unstable sulfonyl chloride is generated in situ and immediately trapped by the bifluoride anion.

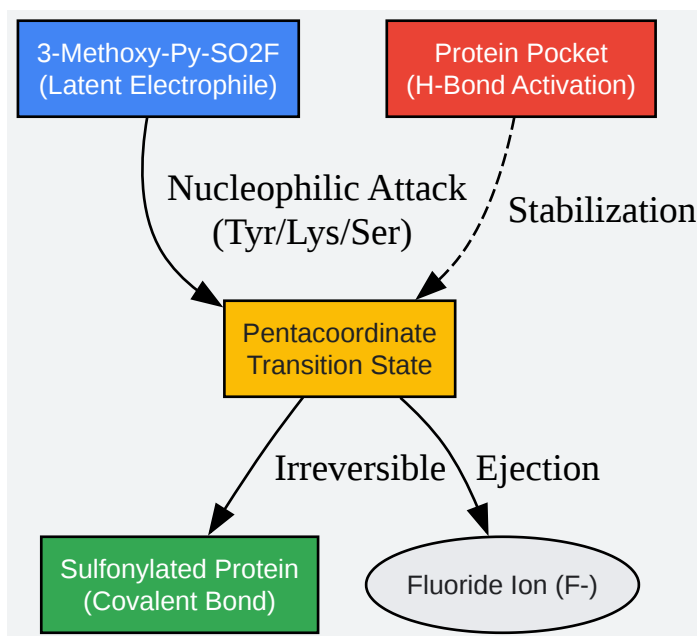
Reactivity Profiling: The SuFEx Mechanism

The utility of this compound lies in its ability to ignore water but react with specific nucleophiles (Tyr-OH, Lys-NH₂, Ser-OH) within a protein pocket.[2]

Mechanism of Action

- Recognition: The pyridine ring and methoxy group orient the molecule within a binding pocket.
- Activation: The local environment (often Hydrogen bonding to the sulfonyl oxygens) activates the S(VI) center.
- Exchange: A nucleophilic residue attacks the Sulfur. Fluoride (a tight leaving group) is ejected only because the S-F bond is polarized and the transition state is stabilized.

Reactivity Diagram



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Figure 2: SuFEx Activation Pathway. Note that the reaction requires specific environmental activation, preventing non-specific background labeling.

References

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